molecular formula C10H16O2 B593591 5-Hydroxy-p-menth-6-en-2-one CAS No. 61570-82-9

5-Hydroxy-p-menth-6-en-2-one

Cat. No. B593591
CAS RN: 61570-82-9
M. Wt: 168.236
InChI Key: ZFUJCNJIGDBFEP-WPRPVWTQSA-N
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Description

5-Hydroxy-p-menth-6-en-2-one is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.2328 . It has two stereoisomers: cis-5-Hydroxy-p-menth-1(6)-en-2-one and trans-5-Hydroxy-p-menth-1(6)-en-2-one .


Molecular Structure Analysis

The IUPAC Standard InChI for 5-Hydroxy-p-menth-6-en-2-one is InChI=1S/C10H16O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,6,8,10,12H,5H2,1-3H3 . The structure is available as a 2D Mol file .


Physical And Chemical Properties Analysis

5-Hydroxy-p-menth-6-en-2-one has a molecular weight of 168.2328 . Its physical and chemical properties such as Gibbs free energy of formation, enthalpy of formation, enthalpy of fusion, and enthalpy of vaporization can be calculated .

Scientific Research Applications

  • Stereochemistry and Intramolecular Hydrogen Bonding : A study by Suga, Shishibori, and Matsuura (1968) investigated the stereochemistry and intramolecular hydrogen bonding of compounds related to 5-Hydroxy-p-menth-6-en-2-one, such as 1-Hydroxy-p-menth-3-en-2-one (Suga, Shishibori, & Matsuura, 1968).

  • Isolation from Natural Sources : Pailer et al. (1981) isolated 5-Hydroxy-p-menth-6-en-2-one from pyrolytic products of Incense “Aden”, demonstrating its presence in natural sources (Pailer et al., 1981).

  • Preparative Synthesis for Cooling Agents : Serra, Fuganti, and Gatti (2008) used compounds including isomers of 5-Hydroxy-p-menth-6-en-2-one for the preparative synthesis of cooling agents, illustrating its application in synthetic chemistry (Serra, Fuganti, & Gatti, 2008).

  • Biotransformation Studies : Research by Suga et al. (1988) on the biotransformation of related compounds by Nicotiana tabacum cells provides insights into the metabolic pathways and possible applications in biotechnology (Suga, Hirata, Hamada, & Murakami, 1988).

  • Conformational Studies : Studies like those by Suga and Watanabe (1972) on carvomenthone derivatives, which are structurally similar to 5-Hydroxy-p-menth-6-en-2-one, contribute to understanding the conformational behavior of these compounds (Suga & Watanabe, 1972).

Future Directions

The future directions for the study of 5-Hydroxy-p-menth-6-en-2-one could involve exploring its potential applications in various industries, given its presence in monoterpenes which are used in food, pharmaceutical, cosmetic, or agricultural products . Additionally, the use of enzymatic systems of microorganisms and insects for transforming monoterpenes into their derivatives could be further explored .

properties

IUPAC Name

4-hydroxy-2-methyl-5-propan-2-ylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,6,8,10,12H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUJCNJIGDBFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(CC1=O)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-p-menth-1-en-6-one

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